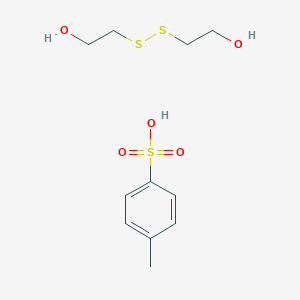
2-(2-Hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid is a compound that combines the properties of both a disulfide and a sulfonic acid. The disulfide group is known for its role in redox reactions, while the sulfonic acid group is a strong acid commonly used in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Synthesis of 2-(2-Hydroxyethyldisulfanyl)ethanol
-
Synthesis of 4-methylbenzenesulfonic acid
Industrial Production Methods
Industrial production of these compounds typically involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also becoming more common to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Hydrogen peroxide, iodine.
Conditions: Mild temperatures (30°C).
Products: Oxidized disulfides.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Room temperature to slightly elevated temperatures.
Products: Reduced thiols.
-
Substitution
Reagents: Alkyl halides, sulfonyl chlorides.
Conditions: Varies depending on the reagent.
Products: Substituted disulfides and sulfonic acids.
Applications De Recherche Scientifique
2-(2-Hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: Employed in the study of redox biology and the role of disulfides in protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in oxidative stress-related diseases.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid involves the redox cycling of the disulfide group. This compound can undergo reversible oxidation and reduction, making it a valuable tool in redox chemistry. The sulfonic acid group enhances its solubility and reactivity in aqueous environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dithiodiethanol: Similar in structure but lacks the sulfonic acid group.
4-Methylbenzenesulfonic acid: Contains the sulfonic acid group but lacks the disulfide linkage.
2-(2-Methoxyethoxy)ethanol: Similar in structure but with an ether linkage instead of a disulfide.
Uniqueness
2-(2-Hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid is unique due to the presence of both a disulfide and a sulfonic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it highly versatile in various scientific applications .
Propriétés
Formule moléculaire |
C11H18O5S3 |
|---|---|
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
2-(2-hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C4H10O2S2/c1-6-2-4-7(5-3-6)11(8,9)10;5-1-3-7-8-4-2-6/h2-5H,1H3,(H,8,9,10);5-6H,1-4H2 |
Clé InChI |
VVUNBXNEXKODAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CSSCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















